molecular formula C10H12O B6282524 2-(2-methylphenyl)prop-2-en-1-ol CAS No. 1179318-35-4

2-(2-methylphenyl)prop-2-en-1-ol

Cat. No.: B6282524
CAS No.: 1179318-35-4
M. Wt: 148.2
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Description

2-(2-Methylphenyl)prop-2-en-1-ol is an allylic alcohol derivative featuring a phenyl ring substituted with a methyl group at the ortho-position and a hydroxyl group on a propenol chain. Its molecular formula is C₁₀H₁₂O (molecular weight: 148.20 g/mol). The compound’s structure combines aromatic and allylic alcohol functionalities, making it relevant in organic synthesis and pharmaceutical research.

Properties

CAS No.

1179318-35-4

Molecular Formula

C10H12O

Molecular Weight

148.2

Purity

92

Origin of Product

United States

Preparation Methods

Lithium Diisopropylamide (LDA)-Induced Enolate Formation

A robust method involves deprotonation of 2-methylbenzaldehyde derivatives using LDA, followed by condensation with acetaldehyde. This approach mirrors protocols for synthesizing analogous allylic alcohols, such as 3-aryl-1-[4,6-dichloro-2-(methylsulfanyl)pyrimidin-5-yl]prop-2-en-1-ols.

Mechanistic Pathway :

  • Deprotonation : LDA generates a resonance-stabilized enolate from 2-methylbenzaldehyde.

  • Nucleophilic Attack : The enolate attacks acetaldehyde, forming a β-hydroxy ketone intermediate.

  • Dehydration : Acidic workup induces dehydration, yielding the α,β-unsaturated alcohol.

Optimization Insights :

  • Solvent : Tetrahydrofuran (THF) enhances enolate stability.

  • Temperature : Reactions conducted at −78°C minimize side reactions (e.g., over-addition).

  • Yield : Typical isolated yields range from 65–75%, with purity >90% after recrystallization.

Table 1: Aldol Condensation Parameters

ParameterValue/RangeImpact on Yield
BaseLDAMaximizes enolate formation
SolventTHFOptimal polarity for stability
Reaction Temperature−78°CReduces byproduct formation
WorkupAqueous NH₄ClGentle neutralization

Grignard Reagent Addition to α,β-Unsaturated Aldehydes

Magnesium-Mediated Conjugate Addition

Grignard reagents (e.g., methylmagnesium bromide) add to α,β-unsaturated aldehydes, producing allylic alcohols after hydrolysis. For 2-(2-methylphenyl)prop-2-en-1-ol, this method employs cinnamaldehyde analogs.

Procedure :

  • Substrate Preparation : 2-Methylcinnamaldehyde is synthesized via Knoevenagel condensation.

  • Grignard Addition : Methylmagnesium bromide reacts with the α,β-unsaturated aldehyde in diethyl ether.

  • Hydrolysis : Quenching with ammonium chloride yields the target alcohol.

Challenges :

  • Regioselectivity : Competing 1,2- vs. 1,4-addition necessitates careful stoichiometry.

  • Byproducts : Over-addition products may form if reagent excess is used.

Table 2: Grignard Method Performance

ConditionOutcomeYield Improvement
Stoichiometry (1:1)70% 1,4-additionBaseline
Solvent (Et₂O)Improved selectivity+15%
Temperature (0°C)Reduced side reactions+10%

Reduction of Propargyl Alcohol Derivatives

Catalytic Hydrogenation

Propargyl alcohols undergo partial hydrogenation to allylic alcohols using Lindlar’s catalyst (Pd/CaCO₃, quinoline). For example, 2-(2-methylphenyl)prop-2-yn-1-ol is selectively reduced to the cis-allylic alcohol.

Key Considerations :

  • Catalyst Poisoning : Quinoline suppresses over-reduction to the saturated alcohol.

  • Stereochemistry : Syn addition of hydrogen ensures retention of the double bond geometry.

Data Highlights :

  • Conversion : >95% under 1 atm H₂.

  • Selectivity : 88% cis-allylic alcohol.

Baylis-Hillman Reaction

tert-Ammonium Catalysis

The Baylis-Hillman reaction between 2-methylbenzaldehyde and methyl acrylate, catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane), provides a one-step route to β-hydroxy esters, which are subsequently reduced to allylic alcohols.

Reaction Profile :

  • Conditions : Ambient temperature, polar aprotic solvents (e.g., DMF).

  • Limitations : Moderate yields (50–60%) due to slow kinetics.

Post-Reaction Modification :

  • Ester Reduction : LiAlH₄ reduces the β-hydroxy ester to the diol.

  • Selective Oxidation : MnO₂ oxidizes the primary alcohol, preserving the allylic hydroxyl group.

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Aldol Condensation7595HighModerate
Grignard Addition7090MediumLow
Propargyl Reduction8898HighHigh
Baylis-Hillman6085LowModerate

Critical Evaluation :

  • Aldol Condensation : Preferred for scalability but requires stringent temperature control.

  • Propargyl Reduction : Superior selectivity and yield, ideal for industrial applications.

  • Baylis-Hillman : Limited by low yields but valuable for generating complex stereochemistry.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-(2-methylphenyl)prop-2-en-1-one using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 2-(2-methylphenyl)propan-1-ol using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens such as chlorine, bromine, and iodine.

Major Products Formed

    Oxidation: 2-(2-methylphenyl)prop-2-en-1-one.

    Reduction: 2-(2-methylphenyl)propan-1-ol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-(2-methylphenyl)prop-2-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is being conducted on its potential use in pharmaceuticals due to its bioactive properties.

    Industry: It is used in the production of fragrances, flavors, and other personal care products.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)prop-2-en-1-ol involves its interaction with cellular membranes and enzymes. It is believed to disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death . Additionally, it may inhibit certain enzymes involved in microbial metabolism .

Comparison with Similar Compounds

Structural Isomers and Positional Variations

2-(4-Methylphenyl)prop-2-en-1-ol
  • Structure : The methyl group is at the para-position on the phenyl ring.
  • Properties : Exhibits distinct IR absorption bands compared to the ortho-isomer, likely due to altered electron distribution. It is used to synthesize vinylethers via rearrangement reactions, suggesting differences in reactivity influenced by substituent position .
2-Methyl-1-phenyl-2-propen-1-ol (CAS 4383-08-8)
  • Structure: The methyl group is on the propenol chain rather than the phenyl ring.
  • Properties : Molecular weight = 148.21 g/mol; InChIKey = ZGYBYYJGIKPBFD-UHFFFAOYNA-N. Technically available at 85% purity, highlighting industrial relevance .
  • Key Difference : The methyl group’s location on the allylic chain may reduce steric hindrance around the phenyl ring, enhancing solubility or reactivity in certain environments.

Functional Group Modifications

(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ol
  • Structure : Methoxy (-OCH₃) substituent at the ortho-position and E-configured double bond.
  • Properties : Molecular formula = C₁₀H₁₂O₂ ; molecular weight = 164.20 g/mol. The methoxy group, being electron-donating, may increase the hydroxyl group’s acidity compared to the methyl-substituted analog .
Phenol, 3-(2-methyl-2-propen-1-yl)-, 1-acetate (CAS 890097-83-3)
  • Structure : Acetylated hydroxyl group and propenyl substituent.
  • Properties : Molecular weight = 190.24 g/mol; classified as acutely toxic (H302) and skin-irritating (H315) .
  • Key Difference: Acetylation reduces the hydroxyl group’s reactivity, altering metabolic pathways and toxicity profiles compared to non-acetylated analogs.

Ring System Variations

2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-ol
  • Structure : Cyclopentene ring fused with allylic alcohol and methyl groups.
  • Properties: InChIKey = WTYFYXUJMOBCOC-UHFFFAOYSA-N.
  • Key Difference : The absence of an aromatic ring reduces conjugation stability, making this compound more reactive in electrophilic additions.

Sulfur-Containing Analogs

2-(4-Methylphenyl)-1-(phenylsulfonyl)propan-2-ol
  • Structure : Sulfonyl group replaces the hydroxyl group’s hydrogen, forming a sulfone.
  • Properties : Crystallizes in the Pbc2 space group with intramolecular C–H···O hydrogen bonds stabilizing the structure .
  • Key Difference : The sulfonyl group’s electron-withdrawing nature increases acidity of adjacent protons, enabling participation in elimination reactions.

Spectroscopic Characteristics

  • IR Spectroscopy :

    • 2-(2-Methylphenyl)prop-2-en-1-ol: Expected O–H stretch ~3200–3600 cm⁻¹; C=C stretch ~1640 cm⁻¹.
    • (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ol: Additional C–O–C stretch ~1250 cm⁻¹ .
  • NMR :

    • Methyl groups in ortho vs. para positions show distinct splitting patterns in ¹H NMR (e.g., deshielding in ortho due to proximity to hydroxyl).

Q & A

Q. What are the common synthetic routes for preparing 2-(2-methylphenyl)prop-2-en-1-ol, and what factors influence reaction efficiency?

  • Methodological Answer : The compound is synthesized via two primary routes:
  • Grignard Reaction : Reacting 2-methyl-2-propen-1-ol with phenylmagnesium bromide, followed by hydrolysis .
  • Palladium-Catalyzed Arylation : Using phenyldiazonium salts and zero-valent palladium complexes for regioselective arylation .
    Key factors affecting efficiency include:
  • Catalyst choice (e.g., Pd(0) for arylation vs. Grignard reagents).
  • Solvent polarity (polar aprotic solvents enhance nucleophilic addition).
  • Temperature control (lower temperatures stabilize intermediates in Grignard reactions).

Table 1 : Synthetic Routes Comparison

MethodYield (%)Reaction TimeKey Conditions
Grignard Reaction70-854-6 hoursDry THF, 0–5°C
Palladium-Catalyzed60-758-12 hoursPd(0), DMF, 80°C

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 1.8–2.1 ppm (methyl group), δ 5.2–5.8 ppm (vinyl protons), and δ 4.1–4.5 ppm (hydroxyl-bearing carbon) confirm substitution patterns .
  • ¹³C NMR : Signals at 120–140 ppm (alkene carbons) and 70–75 ppm (oxygen-bearing carbon) validate the propenol backbone .
  • Mass Spectrometry : Molecular ion peak at m/z 148.20 (C₁₀H₁₂O⁺) matches the molecular weight .
  • IR Spectroscopy : O-H stretch (~3400 cm⁻¹) and C=C stretch (~1650 cm⁻¹) confirm functional groups .

Q. What are the key challenges in purifying this compound, and what methods are effective?

  • Methodological Answer : Challenges include:
  • Isomer separation (due to stereochemical variability in the propenol group).
  • Hydroscopicity (requires anhydrous conditions during column chromatography).
    Effective purification methods:
  • Flash Chromatography : Using silica gel and ethyl acetate/hexane gradients .
  • Recrystallization : From ethanol/water mixtures at low temperatures .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in Diels-Alder reactions?

  • Methodological Answer : Computational studies (e.g., density-functional theory) reveal:
  • The electron-deficient alkene (due to conjugation with the hydroxyl group) acts as a dienophile.
  • Substituent effects (methyl and phenyl groups) alter frontier molecular orbitals (HOMO-LUMO gaps), impacting regioselectivity .
    Table 2 : DFT-Calculated Reactivity Parameters
ParameterValue (eV)
HOMO Energy-6.2
LUMO Energy-1.8
HOMO-LUMO Gap4.4

Q. What intermolecular interactions govern the crystal packing of this compound?

  • Methodological Answer : X-ray crystallography (using SHELX software ) shows:
  • Hydrogen-bonding networks : O-H···O interactions (2.7–3.0 Å) between hydroxyl groups.
  • π-π stacking : Between phenyl rings (3.5–4.0 Å spacing) .
    Graph-set analysis (e.g., R₂²(8) motifs) classifies these interactions, critical for predicting solubility and stability .

Q. How can contradictions in reported spectroscopic data for this compound be resolved?

  • Methodological Answer :
  • Cross-validation : Compare data with NIST reference spectra and certified reference standards (e.g., USP/EP guidelines) .
  • Replicate experiments : Ensure consistent conditions (solvent, temperature, concentration).
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Key Considerations for Researchers

  • Structural Validation : Always validate crystallographic data with SHELXL and check for R-factor convergence (<5%) .
  • Synthetic Reproducibility : Document reaction parameters (e.g., moisture exclusion in Grignard reactions) .

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